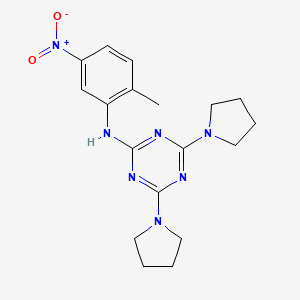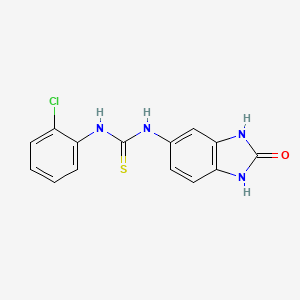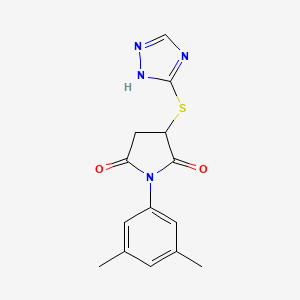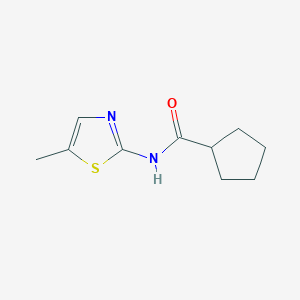
alpha-Campholenal
Vue d'ensemble
Description
(R)-alpha-campholenaldehyde is an alpha-campholenaldehyde.
Applications De Recherche Scientifique
Structure chimique et propriétés
L’alpha-Campholenal est un composé chimique de formule C10H16O et de masse moléculaire 152.2334 . Il est également connu sous le nom d’α-Campholenal et a un numéro CAS de 91819-58-8 .
Dégradation et biosynthèse par les bactéries lactiques
Une étude portant sur la dégradation et la biosynthèse des terpénoïdes par les bactéries lactiques (LAB) isolées du fromage a montré que toutes les cultures de LAB contenant de l’this compound ont entraîné la disparition presque totale de ce substrat . Cela suggère que les LAB peuvent dégrader l’this compound, ce qui pourrait avoir des implications sur la saveur et l’arôme de certains produits alimentaires.
Formation d’un nouveau monoterpénoïde
La même étude a également révélé que la dégradation de l’this compound par les LAB a entraîné la formation d’un nouveau monoterpénoïde, identifié provisoirement comme un isomère du bornéol . Cela indique que l’this compound peut servir de précurseur à la biosynthèse d’autres terpénoïdes.
Rôle potentiel dans la traçabilité du fromage
La capacité des LAB à modifier et à biosynthétiser des terpénoïdes comme l’this compound pourrait jouer un rôle important dans les modèles de traçabilité du fromage . La présence de ces composés dans le fromage pourrait être due non seulement à l’alimentation animale, mais aussi à la biomodification et à l’activité biosynthétique des LAB .
Production à grande échelle de terpènes
Les terpènes, dont l’this compound, ont démontré diverses propriétés telles que des propriétés antimicrobiennes, antifongiques, antiparasitaires, antivirales, anti-allergiques, anti-inflammatoires et chimiothérapeutiques . Par conséquent, l’intérêt pour la production de terpènes à grande échelle est croissant, et de nombreuses études ont été menées pour améliorer les méthodes biotechnologiques en tant que procédés « naturels » pour obtenir des énantiomères purs dans des conditions de réaction douces .
Arômes et parfums dans l’alimentation et les cosmétiques
En raison de leur arôme distinctif, les terpènes comme l’this compound sont souvent utilisés comme arômes et parfums dans l’alimentation et les cosmétiques . Leur utilisation dans ces industries est largement documentée .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Alpha-Campholenal plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can act as a substrate for aldehyde dehydrogenase, leading to its conversion into carboxylic acids . These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular functions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, this compound has been found to inhibit the activity of certain kinases, leading to alterations in cell signaling cascades . This can result in changes in gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . These effects underscore the compound’s potential impact on cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . It can also interact with intracellular proteins, such as enzymes, to modulate their activity. For example, this compound has been shown to inhibit the activity of certain proteases, leading to changes in protein degradation and turnover . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products . These products can have different biological activities compared to the parent compound. Additionally, long-term exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure in experimental studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as antioxidant activity and modulation of cell signaling pathways . At high doses, the compound can induce toxic effects, such as oxidative stress and cell death . These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, to facilitate its distribution to various cellular compartments . Additionally, the compound can be transported to different tissues through the bloodstream, where it can exert its biological effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles. The presence of this compound in these compartments can affect various cellular processes, such as protein folding and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.
Propriétés
IUPAC Name |
2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGGWYLHSJRFY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](C1(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044756 | |
| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; refreshing sweet-woody odour | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.918-0.924 | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4501-58-0 | |
| Record name | α-Campholenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Campholenaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (1R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CAMPHOLENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75LU5216DI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the pharmacological network analysis performed in the study and how it relates to alpha-Campholenal?
A2: The study by [] utilizes a network pharmacology approach to identify potential targets of ML compounds for alcohol dependence. They identified several pathways and target proteins relevant to alcohol dependence, including dopamine receptors, serotonin receptors, and GABA receptors. While the study lists this compound as a known therapeutic agent, it doesn't directly link its mechanism of action to these specific targets. Future research could investigate if this compound interacts with these identified pathways to exert its therapeutic effect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[[2-(2,4-Dichlorophenyl)-4-quinolinyl]-oxomethyl]amino]-3-phenylurea](/img/structure/B1222279.png)



![[3-Amino-4-(methoxymethyl)-6-methyl-2-thieno[2,3-b]pyridinyl]-(4-phenyl-1-piperazinyl)methanone](/img/structure/B1222290.png)
![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1222291.png)
![2-[[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]thio]-N-(5-methyl-2-thiazolyl)acetamide](/img/structure/B1222292.png)
![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1222294.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)
![5-[(2-hydroxy-5-methylphenyl)-oxomethyl]-N,1-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-3-pyridinecarboxamide](/img/structure/B1222297.png)


![N'-[(4-chlorophenyl)-oxomethyl]-2-methyl-4-thiazolecarbohydrazide](/img/structure/B1222304.png)
